molecular formula C8H7BrFN3O B7939901 4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene

4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene

Cat. No.: B7939901
M. Wt: 260.06 g/mol
InChI Key: AQWJIWVWYHENGN-UHFFFAOYSA-N
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Description

4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and reagents such as sodium azide for the azido group introduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Click Chemistry: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Azidoethoxy)-1-bromo-2-chlorobenzene
  • 4-(2-Azidoethoxy)-1-bromo-2-iodobenzene
  • 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene

Uniqueness

4-(2-Azidoethoxy)-1-bromo-2-fluorobenzene is unique due to the combination of its substituents. The presence of both bromo and fluoro groups allows for diverse reactivity, while the azido group enables click chemistry applications. This makes it a versatile compound in various fields of research .

Properties

IUPAC Name

4-(2-azidoethoxy)-1-bromo-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3O/c9-7-2-1-6(5-8(7)10)14-4-3-12-13-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWJIWVWYHENGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN=[N+]=[N-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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